molecular formula C24H49NO3 B8101426 C6 Dihydroceramide

C6 Dihydroceramide

Cat. No. B8101426
M. Wt: 399.7 g/mol
InChI Key: VUMHYWBWYSPQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C6 Dihydroceramide is a useful research compound. Its molecular formula is C24H49NO3 and its molecular weight is 399.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality C6 Dihydroceramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C6 Dihydroceramide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dihydroceramide Biology

  • Intracellular Transport and Metabolism : A study used fluorescent analogs of dihydroceramide to explore its intracellular transport and metabolism, revealing its conversion to various sphingolipids depending on the cell line. It was observed that dihydroceramide could serve as the initial backbone of complex (glyco)sphingolipids, suggesting its role in avoiding ceramide accumulation as an intermediate due to its bioactive properties. The research also highlighted the stereoselectivity in transport and metabolism of dihydroceramide, suggesting protein-directed trafficking rather than vesicular membrane flow (Kok et al., 1997).

Substrate Specificity of Dihydroceramide Desaturase

  • Enzymatic Properties and Specificity : Another study focused on dihydroceramide desaturase, which catalyzes the introduction of a double bond in dihydroceramide. The research revealed that short-chain dihydroceramides were not desaturated by the enzyme, whereas longer chains were, indicating specificity. This study contributes to understanding the enzymatic properties of dihydroceramide desaturase, vital for its role in sphingolipid metabolism (Mikami et al., 1998).

Neuronal and Oligodendrocyte Sphingolipid Metabolism

  • Role in Neurons and Oligodendrocytes : Research on neonatal rat hippocampal neurons and oligodendrocytes showed that they rapidly metabolize exogenous ceramides to various sphingolipids, with dihydrosphinolipids remaining unaffected unless exogenous C6-dihydroceramide was introduced. This highlights the role of dihydroceramide in the sphingolipid salvage pathway in these cells, which is crucial for understanding its physiological significance in the brain (Qin et al., 2010).

Impact on Neuronal Growth and Survival

  • Influence on Hippocampal Neurons : A study on hippocampal neurons indicated that C6-dihydroceramide, unlike its ceramide counterpart, did not promote cell survival or dendritic outgrowth. This finding suggests the importance of the double bond in the sphingosine moiety of ceramides for their biological activity and their differential roles in neuronal growth and survival (Mitoma et al., 1998).

Involvement in Apoptosis and Cell Cycle

  • Apoptotic Influence : Dihydroceramide has been shown to hinder ceramide channel formation, which is implicated in apoptosis. This effect suggests that dihydroceramide's role may be in modulating the pro-apoptotic activity of ceramide, contributing to a more distinct transition between normal and apoptotic states (Stiban et al., 2006).

properties

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMHYWBWYSPQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C6 Dihydroceramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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